molecular formula C7H8N2O2S B11761413 N-(5-formyl-4-methylthiazol-2-yl)acetamide

N-(5-formyl-4-methylthiazol-2-yl)acetamide

Cat. No.: B11761413
M. Wt: 184.22 g/mol
InChI Key: QMNOXGKCCAORKH-UHFFFAOYSA-N
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Description

N-(5-Formyl-4-methylthiazol-2-yl)acetamide is a thiazole-based acetamide derivative characterized by a formyl (-CHO) group at position 5 and a methyl (-CH₃) group at position 4 of the thiazole ring. The acetamide moiety (-NHCOCH₃) is attached to position 2 of the heterocyclic core. Thiazole derivatives are widely studied for their pharmacological relevance, including enzyme inhibition, anticancer, and antimicrobial effects .

Properties

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

N-(5-formyl-4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C7H8N2O2S/c1-4-6(3-10)12-7(8-4)9-5(2)11/h3H,1-2H3,(H,8,9,11)

InChI Key

QMNOXGKCCAORKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-(5-formyl-4-methylthiazol-2-yl)acetamide typically involves a two-step process :

    Stage 1: N,N-dimethylformamide reacts with trichlorophosphate at 0°C.

    Stage 2: The resulting intermediate is then reacted with 2-acetamido-4-methylthiazole at temperatures ranging from 20°C to 60°C for 4 hours.

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the aforementioned laboratory procedures, scaled up to meet industrial demands. The process involves careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

N-(5-formyl-4-methylthiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles like amines or thiols.

Major Products:

    Oxidation: N-(5-carboxy-4-methylthiazol-2-yl)acetamide.

    Reduction: N-(5-hydroxymethyl-4-methylthiazol-2-yl)acetamide.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The thiazole ring present in N-(5-formyl-4-methylthiazol-2-yl)acetamide contributes to its antimicrobial properties. Thiazole derivatives have been studied extensively for their ability to inhibit bacterial growth and combat infections. For instance, compounds with similar thiazole structures have demonstrated effectiveness against various pathogens, including resistant strains of bacteria .

Anti-inflammatory Properties
Research indicates that thiazole derivatives exhibit anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. The structure-activity relationship (SAR) studies suggest that modifications at the 5-position of the thiazole can enhance anti-inflammatory activity, making this compound a candidate for further investigation in this domain .

Anticancer Potential
Thiazole-containing compounds have been explored for their anticancer activities. The incorporation of the formyl group in this compound may enhance its ability to interact with biological targets involved in cancer cell proliferation. Studies on related compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, making it valuable in the development of novel pharmaceuticals and agrochemicals. The compound can participate in reactions such as:

  • Condensation Reactions : The aldehyde functionality enables condensation with amines to form imines, which are crucial intermediates in drug synthesis.
  • Reduction Reactions : The formyl group can be reduced to alcohols or further transformed into carboxylic acids, expanding the synthetic utility of this compound.

Case Studies and Research Findings

Several case studies highlight the applications of thiazole derivatives similar to this compound:

Study Focus Findings Reference
Anti-inflammatory activityCompounds demonstrated selective COX-1 inhibition with better activity than traditional NSAIDs like naproxen.
Antimicrobial efficacyThiazole derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Anticancer propertiesCertain thiazole compounds induced apoptosis in cancer cell lines, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(5-formyl-4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that interact with biological macromolecules. The thiazole ring is known to interact with enzymes and receptors, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Halogen-Substituted Analogs

N-(4-Fluoro-5-formylthiazol-2-yl)acetamide (CAS 2241514-60-1) and N-(4-Chloro-5-formylthiazol-2-yl)acetamide (CAS 234450-60-3) are direct structural analogs, differing only in the substituent at position 4 (fluoro or chloro vs. methyl). Key comparisons include:

Property N-(5-Formyl-4-Methylthiazol-2-yl)Acetamide (Target) N-(4-Fluoro-5-Formylthiazol-2-yl)Acetamide N-(4-Chloro-5-Formylthiazol-2-yl)Acetamide
Molecular Formula C₇H₇N₂O₂S* C₆H₅FN₂O₂S C₆H₅ClN₂O₂S
Molar Mass (g/mol) ~185.21 188.18 204.63
Density (g/cm³) ~1.45 (Predicted) 1.553 1.588
Predicted pKa ~8.6 8.55 8.67

Key Observations :

  • Halogen substituents (F, Cl) increase molecular weight and density due to higher atomic mass. The chloro analog’s higher density (1.588 vs. 1.553 g/cm³) reflects its greater molecular packing efficiency .
  • pKa values remain similar (~8.5–8.7), suggesting comparable acid-base behavior, though electronic effects of substituents may modulate binding interactions in biological systems.

Benzothiazole-Based Acetamides

Compounds such as N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide (EP3348550A1) share the acetamide-thiazole linkage but feature a benzothiazole core instead of a thiazole. Differences include:

  • Benzothiazole vs.
  • Substituent Effects : Trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups in benzothiazole derivatives influence lipophilicity and electron distribution, which may enhance blood-brain barrier penetration compared to the target compound’s formyl and methyl groups .

Thiadiazole and Pyridazinone Derivatives

  • N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () and N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () exhibit distinct heterocyclic cores (thiadiazole, pyridazinone) but retain the acetamide functional group. Thiadiazole Derivatives: The dihydrothiadiazole ring introduces conformational flexibility, while the acetyl group at position 4 may stabilize hydrogen bonding networks in crystal structures .

Physicochemical and Crystallographic Properties

  • Crystal Packing: The target compound’s methyl group may lead to less dense packing compared to halogenated analogs (e.g., 3,5-dimethylphenyl trichloro-acetamide in adopts a monoclinic system with Z=4). Hydrogen bonding via the formyl group could mimic patterns observed in N-[4-acetyl-5-methyl-5-(2-p-tolylpropyl)-4,5-dihydrothiadiazol-2-yl]acetamide (), where N–H···O chains stabilize the lattice .

Biological Activity

N-(5-formyl-4-methylthiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a thiazole ring that is known for contributing to various biological activities. The presence of the formyl and acetamide groups enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound.

Structure-Activity Relationship (SAR)

Research indicates that modifications on the thiazole ring significantly affect cytotoxic activity. For instance, the introduction of electron-donating groups at specific positions enhances the compound's efficacy against various cancer cell lines.

Table 1: Anticancer Activity Data

Compound NameCell Line TestedIC50 (µg/mL)Mechanism of Action
This compoundHepG2 (Liver Cancer)1.61 ± 1.92Induces apoptosis
Other derivativesA549 (Lung Cancer)< 20 (standard: Doxorubicin)Caspase activation

In a study evaluating various thiazole derivatives, this compound was found to exhibit significant cytotoxicity against HepG2 cells, with an IC50 value comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. The compound demonstrated notable activity against several bacterial strains.

Table 2: Antimicrobial Activity Data

Pathogen TestedMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 µg/mL0.25 µg/mL
Escherichia coli0.30 µg/mL0.35 µg/mL

The MIC and MBC values indicate that this compound is effective against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Antioxidant Activity

The antioxidant properties of thiazole derivatives are crucial for their therapeutic applications in preventing oxidative stress-related diseases. This compound has been shown to exhibit significant antioxidant activity in vitro.

Table 3: Antioxidant Activity Data

Assay TypeResult
DPPH Radical ScavengingIC50 = 15 µg/mL
ABTS AssayEffective at concentrations < 10 µg/mL

The results indicate that this compound can effectively scavenge free radicals, which may contribute to its overall therapeutic efficacy .

Case Studies and Research Findings

Several case studies have documented the biological effects of this compound:

  • Anticancer Efficacy : In preclinical models, this compound was tested against multiple cancer cell lines, showing promising results in inducing apoptosis through caspase activation pathways.
  • Antimicrobial Testing : In vitro studies demonstrated its effectiveness against resistant strains of bacteria, making it a candidate for further development as an antibiotic.
  • Oxidative Stress Studies : Research indicated that the compound exhibited protective effects against oxidative damage in cellular models, suggesting potential applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are standard synthetic routes for N-(5-formyl-4-methylthiazol-2-yl)acetamide?

  • Methodology : The compound can be synthesized via a multi-step approach. First, prepare the thiazole core by cyclizing thiourea derivatives with α-halo ketones. The formyl group is introduced through Vilsmeier-Haack formylation (using POCl₃ and DMF) at the 5-position of the thiazole ring. Finally, acetylation of the 2-amino group is achieved using chloroacetyl chloride in refluxing toluene with a base like triethylamine .
  • Key Steps :

  • Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) .
  • Purify intermediates via recrystallization (ethanol or pet-ether) .

Q. Which spectroscopic techniques confirm the compound’s structure?

  • Essential Techniques :

  • ¹H/¹³C NMR : Verify substituent positions (e.g., formyl proton at δ ~9-10 ppm, methyl groups at δ ~2-3 ppm) .
  • IR : Confirm carbonyl stretches (C=O at ~1650-1750 cm⁻¹ for acetamide and formyl groups) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ matching theoretical molecular weight) .

Q. How is cytotoxicity assessed for this compound?

  • Method : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to measure cell viability. Incubate cells with the compound (24-48 hrs), add MTT reagent, and quantify formazan crystals via spectrophotometry at 570 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the formyl group?

  • Strategies :

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilicity in Vilsmeier-Haack reactions.
  • Solvent Optimization : Polar aprotic solvents (DMF, DCM) improve reaction efficiency .
  • Temperature Control : Reflux conditions (80-100°C) balance reaction rate and byproduct formation .
    • Troubleshooting : Low yields may arise from moisture sensitivity; ensure anhydrous conditions .

Q. How to resolve discrepancies between experimental and computational NMR data?

  • Approach :

  • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts. Compare with experimental data to identify conformational differences.
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies improve crystallinity for X-ray diffraction studies?

  • Crystallization : Slow evaporation from ethanol/water mixtures promotes single-crystal growth.
  • Refinement : Use SHELXL for high-resolution data. Address disorder via PART instructions and anisotropic displacement parameters .
  • Example : A related thiazole derivative (N-(4-phenylthiazol-2-yl)acetamide) was refined to R₁ = 0.032 using SHELXL-2018 .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Design Principles :

  • Modify substituents at the 4-methyl (e.g., halogens, aryl groups) or 5-formyl (e.g., reduction to hydroxymethyl) positions.
  • Use bioisosteric replacements (e.g., oxadiazole for thiazole) to probe electronic effects .
    • Synthetic Example :
DerivativeModificationBiological Target
A 5-HydroxymethylAntifungal activity
B 4-TrifluoromethylKinase inhibition

Data Contradiction Analysis

Q. Conflicting yields in thiazole ring synthesis: How to identify the cause?

  • Root Causes :

  • Impure starting materials (e.g., incomplete cyclization of thiourea).
  • Competing side reactions (e.g., oxidation of the thiazole ring).
    • Solutions :
  • Characterize intermediates via LC-MS.
  • Adjust stoichiometry (e.g., excess α-halo ketone to drive cyclization) .

Q. Unexpected byproducts during acetylation: What analytical tools are critical?

  • Tools :

  • HPLC-MS : Detect and quantify byproducts (e.g., diacetylated species).
  • ¹H NMR Kinetics : Monitor reaction in real-time to identify transient intermediates .

Methodological Recommendations

  • Spectral Data Interpretation : Cross-validate NMR assignments with DEPT-135 and HSQC .
  • Crystallography : For twinned crystals, use TWIN/BASF commands in SHELXL to improve refinement .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (IC₅₀ calculations) .

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